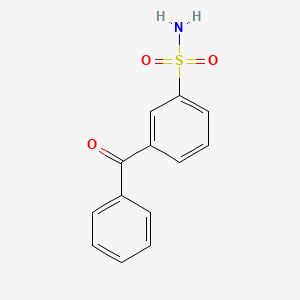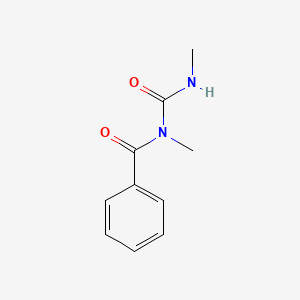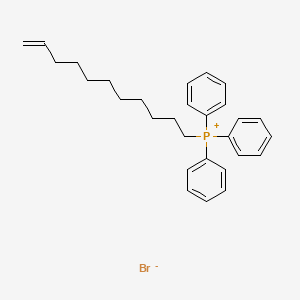
(10-Undecen-1-YL)triphenylphosphonium bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(10-Undecen-1-YL)triphenylphosphonium bromide is a chemical compound with the molecular formula C29H34BrP. It is known for its unique structure, which includes a triphenylphosphonium group attached to an undecenyl chain. This compound is often used in various scientific research applications due to its interesting chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (10-Undecen-1-YL)triphenylphosphonium bromide typically involves the reaction of triphenylphosphine with 10-bromo-1-undecene. The reaction is usually carried out in an organic solvent such as toluene or dichloromethane under reflux conditions. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent usage, and purification techniques to ensure efficient and cost-effective production on a larger scale.
Analyse Chemischer Reaktionen
Types of Reactions: (10-Undecen-1-YL)triphenylphosphonium bromide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The bromide ion in the compound can be substituted with other nucleophiles, such as hydroxide or cyanide ions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in an aqueous or alcoholic medium.
Major Products Formed:
Oxidation: Formation of phosphine oxides.
Reduction: Formation of phosphines.
Substitution: Formation of corresponding phosphonium salts with different anions.
Wissenschaftliche Forschungsanwendungen
(10-Undecen-1-YL)triphenylphosphonium bromide has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis, particularly in the preparation of phosphonium ylides for Wittig reactions.
Biology: Investigated for its potential use in targeting mitochondria due to the lipophilic cationic nature of the triphenylphosphonium group.
Medicine: Explored for its potential in drug delivery systems, especially for targeting cancer cells.
Industry: Utilized in the development of new materials and catalysts.
Wirkmechanismus
The mechanism of action of (10-Undecen-1-YL)triphenylphosphonium bromide involves its ability to interact with biological membranes due to its lipophilic cationic nature. The triphenylphosphonium group allows the compound to penetrate lipid bilayers and accumulate in mitochondria. This accumulation can disrupt mitochondrial function, leading to cell death, which is particularly useful in targeting cancer cells.
Vergleich Mit ähnlichen Verbindungen
Triphenylphosphonium bromide: Lacks the undecenyl chain, making it less lipophilic.
(10-Undecen-1-YL)triphenylphosphonium chloride: Similar structure but with a chloride ion instead of bromide.
(10-Undecen-1-YL)triphenylphosphonium iodide: Similar structure but with an iodide ion instead of bromide.
Uniqueness: (10-Undecen-1-YL)triphenylphosphonium bromide is unique due to its combination of a long alkyl chain and a triphenylphosphonium group, which enhances its lipophilicity and ability to target mitochondria. This makes it particularly useful in applications where mitochondrial targeting is desired.
Eigenschaften
CAS-Nummer |
245752-24-3 |
|---|---|
Molekularformel |
C29H36BrP |
Molekulargewicht |
495.5 g/mol |
IUPAC-Name |
triphenyl(undec-10-enyl)phosphanium;bromide |
InChI |
InChI=1S/C29H36P.BrH/c1-2-3-4-5-6-7-8-9-19-26-30(27-20-13-10-14-21-27,28-22-15-11-16-23-28)29-24-17-12-18-25-29;/h2,10-18,20-25H,1,3-9,19,26H2;1H/q+1;/p-1 |
InChI-Schlüssel |
CMFBANSBHDTZHS-UHFFFAOYSA-M |
Kanonische SMILES |
C=CCCCCCCCCC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




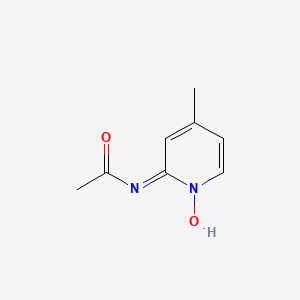
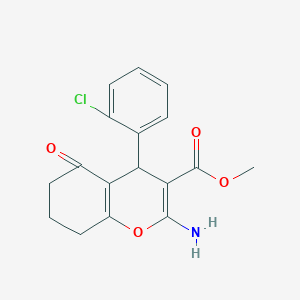
![n,n-Diethyl-2-hydroxy-9,10-dimethoxy-1,3,4,6,7,11b-hexahydro-2h-pyrido[2,1-a]isoquinoline-3-carboxamide](/img/structure/B11998860.png)
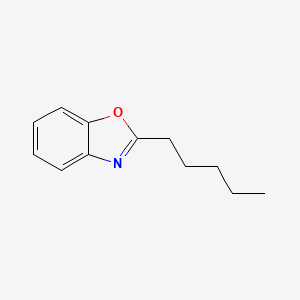
![4-{[(E)-(2-chloro-6-fluorophenyl)methylidene]amino}-5-(2,4-dichlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B11998869.png)
![N-[2-(diethylamino)ethyl]-N'-(1,3-thiazol-2-yl)ethanediamide](/img/structure/B11998870.png)

